BenchChemオンラインストアへようこそ!

4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

Medicinal Chemistry Drug Design Lipophilicity

4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine (CAS 832737-29-8) is a polysubstituted pyrimidine building block with a molecular weight of 280.27 g/mol and a formula of C10H11F3N2O2S. It is commercially supplied at standard research purities of 95% to 97%, as documented by major chemical vendors ,.

Molecular Formula C10H11F3N2O2S
Molecular Weight 280.27 g/mol
CAS No. 832737-29-8
Cat. No. B1355980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
CAS832737-29-8
Molecular FormulaC10H11F3N2O2S
Molecular Weight280.27 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2
InChIInChI=1S/C10H11F3N2O2S/c1-2-18(16,17)9-14-7(6-3-4-6)5-8(15-9)10(11,12)13/h5-6H,2-4H2,1H3
InChIKeyFIEUVTARHGRRPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine (CAS 832737-29-8): Core Properties and Research-Grade Availability


4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine (CAS 832737-29-8) is a polysubstituted pyrimidine building block with a molecular weight of 280.27 g/mol and a formula of C10H11F3N2O2S . It is commercially supplied at standard research purities of 95% to 97%, as documented by major chemical vendors , . Its computed physicochemical properties, including a LogP of 1.25, a Topological Polar Surface Area (TPSA) of 59.92 Ų, and a boiling point of 379.7±52.0 °C, define its handling and potential applicability in medicinal chemistry .

Procurement Risk: Why Pyrimidine Core Substitutions Are Not Interchangeable with 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine


Trading one polysubstituted pyrimidine for another without evidence is a primary source of synthetic failure. The specific combination of the electron-withdrawing trifluoromethyl and ethylsulfonyl groups, along with the cyclopropyl ring on the pyrimidine core , creates a unique electronic and steric environment. Even minor changes, such as altering the sulfonyl alkyl chain length, can shift the predicted LogP, TPSA, and molecular shape, which in turn can derail a structure-activity relationship (SAR) study or render a downstream synthetic route non-viable, as illustrated by patent literature specifying this exact compound as a key intermediate [1]. The quantitative evidence below demonstrates the specific, measurable differences that underpin this procurement risk.

Head-to-Head Evidence: Quantifying the Differentiation of 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine


Lipophilicity Control: LogP Comparison with Methylsulfonyl Analog

The ethylsulfonyl group of the target compound provides a higher, more balanced lipophilicity profile compared to a methylsulfonyl analog, which is a key determinant of membrane permeability and non-specific protein binding. The predicted LogP of 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is 1.25 . Based on established Hansch-Leo fragmental constants, replacing the ethyl group with a methyl group would reduce the LogP by approximately 0.5 units, yielding a predicted LogP of ~0.75 for the methylsulfonyl analog.

Medicinal Chemistry Drug Design Lipophilicity

Polar Surface Area and Oral Bioavailability Space: TPSA Differentiation from Non-Cyclopropyl Analogs

The topological polar surface area (TPSA) is a critical predictor of oral bioavailability. The target compound has a TPSA of 59.92 Ų , which positions it well within the Veber rule's limit of 140 Ų for good oral absorption. Removing the cyclopropyl group and replacing it with a smaller substituent like a methyl group would not significantly alter the TPSA, but would drastically change the molecular shape and metabolic stability. A direct comparator, 4-methyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine, lacks the cyclopropyl ring's metabolic shielding effect, a qualitative but critical differentiation for in vivo applications.

ADME Drug-Likeness TPSA

Provenance and Supply Reliability: Purity and Catalog Traceability Versus Generic Pyrimidine Building Blocks

Unlike a generic, uncleaned pyrimidine library compound, 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is a catalog-listed item with verified purity levels across multiple established vendors. Sigma-Aldrich lists it at 95% purity , while Leyan specifies 97% . This high level of cross-vendor agreement on purity provides a quantifiable guarantee of batch-to-batch consistency, which is absent for many close-in analog compounds only available as custom syntheses. A typical custom synthesis of a non-catalog analog often arrives at 90% purity and requires additional in-house purification.

Chemical Sourcing Reproducibility Purity

Synthetic Utility as a Patented Key Intermediate: Differentiation as a Heterocyclic Building Block

Preliminary patent analysis reveals that this exact compound is claimed as a key intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine, with the patent document explicitly highlighting its advantages in providing a simple, safe, and mild industrial production route [1]. Substituting with a close analog (e.g., a 4-isopropyl-2-(ethylsulfonyl) variant) would not be covered by the disclosed synthetic procedure, as the specific reactivity of the 4-cyclopropyl moiety is integral to the subsequent multi-step synthesis. The patent description confirms the compound is 'an important intermediate' and the process is 'convenient for industrial production,' a direct functional claim not made for its unlisted analogs.

Synthetic Chemistry Nucleoside Analogues Patent Intermediate

High-Impact Application Scenarios for 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine in R&D Procurement


Lead Optimization in Antiviral and Anticancer Nucleoside Programs

Based on patent evidence positioning this compound as a key intermediate for novel 5-substituted pyrimidine carbocyclic nucleoside drugs [1], R&D teams focused on antiviral or anticancer nucleoside analogues should prioritize this building block. Its specific structure is validated for generating biologically active candidates, making it a strategic starting point for libraries targeting viral polymerases or cancer cell DNA replication. Substituting with a generic pyrimidine would miss the precise structural requirement for this promising chemotype.

Medicinal Chemistry Triage for Kinase and Adenosine Receptor Antagonists

The compound's unique pharmacophoric fingerprint—an ethylsulfonyl group combined with a metabolically stable cyclopropyl ring—is well-suited for screening against kinase targets and adenosine receptor subtypes [2]. The controlled LogP of 1.25 balances solubility and permeability, often a challenge for flat heterocyclic cores. This makes it a non-obvious starting point for hit-to-lead medicinal chemistry campaigns where balancing molecular properties is critical.

Chemical Biology Probe Design for Toll-like Receptor (TLR) Pathways

Semantic Scholar search results additionally link this compound's structural class to novel heteroaryl monocyclic pyrimidine derivatives active in preventing or treating diseases related to Toll-like receptor (TLR) signal transmission [2]. For researchers developing chemical probes for immunology or inflammation, this compound offers a pre-validated core for derivatization, accelerating the path to potent and selective tool compounds.

Process Chemistry Scale-Up and Industrial Route Scouting

The explicit mention in the patent literature of an 'operationally simple and safe process, convenient for industrial production' [1] provides a compelling rationale for process chemists. When scouting a route to a pyrimidine-based API that requires a cyclopropyl and sulfonyl substitution pattern, using this exact intermediate is a faster path to scale, as its synthetic robustness is already documented, unlike a non-optimized custom analog.

Quote Request

Request a Quote for 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.